![molecular formula C6H14ClNO2 B1421840 2-[Methyl(propyl)amino]acetic acid hydrochloride CAS No. 1258639-77-8](/img/structure/B1421840.png)

2-[Methyl(propyl)amino]acetic acid hydrochloride

Vue d'ensemble

Description

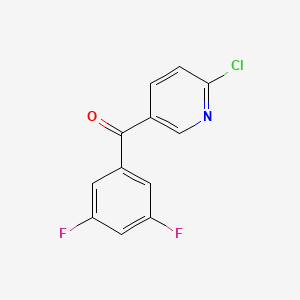

2-[Methyl(propyl)amino]acetic acid hydrochloride, also known as MPAAH, is a chemical compound with the molecular formula C6H14ClNO2. It has a molecular weight of 167.64 g/mol . This compound is typically found in powder form .

Molecular Structure Analysis

The InChI code for 2-[Methyl(propyl)amino]acetic acid hydrochloride is 1S/C6H13NO2.ClH/c1-3-4-7(2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

2-[Methyl(propyl)amino]acetic acid hydrochloride is a powder at room temperature . It has a molecular weight of 167.64 .Applications De Recherche Scientifique

Organic Acids in Acidizing Operations

Organic acids, including acetic acid, have been examined for their roles in acidizing operations within carbonate and sandstone formations in the oil and gas industry. These acids serve as alternatives to hydrochloric acid for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents due to their less corrosive nature and effectiveness at high temperatures. The detailed review by Alhamad et al. (2020) highlights the advancements, technology, and challenges associated with organic acids in these applications, demonstrating their utility in enhancing oil recovery while minimizing environmental and infrastructure damage Alhamad, Alrashed, Al Munif, & Miskimins, 2020.

Environmental and Ecosystem Impact of Herbicides

A scientometric review by Zuanazzi, Ghisi, & Oliveira (2020) on 2,4-D herbicide toxicity outlines the global research trends and gaps in understanding its environmental impact. This review identifies the need for more focused research on the molecular biology of 2,4-D toxicity, highlighting its presence in aquatic environments and potential risks to non-target species. The analysis underscores the importance of developing strategies for minimizing environmental exposure to such herbicides Zuanazzi, Ghisi, & Oliveira, 2020.

Lactic Acid Production from Biomass

The production and application of lactic acid, derived from biomass fermentation, is reviewed by Gao, Ma, & Xu (2011). This study explores the biotechnological routes for producing lactic acid and its derivatives, such as pyruvic acid, acrylic acid, and lactate ester. These compounds have significant industrial and environmental applications, offering sustainable alternatives to chemical synthesis Gao, Ma, & Xu, 2011.

Advanced Oxidation Processes for Acetaminophen Degradation

Qutob, Hussein, Alamry, & Rafatullah (2022) review the application of advanced oxidation processes (AOPs) for the degradation of acetaminophen, a common pharmaceutical contaminant in water. The study discusses the generation of by-products and their biotoxicity, offering insights into the pathways for environmental remediation. This research exemplifies the potential of AOPs in addressing pollution from pharmaceuticals and improving water quality Qutob, Hussein, Alamry, & Rafatullah, 2022.

Safety and Hazards

Propriétés

IUPAC Name |

2-[methyl(propyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-4-7(2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCSYJDKAYVCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(propyl)amino]acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.